N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine: Chemical Structure, Physical Properties, and Biochemical Applications
N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine: Chemical Structure, Physical Properties, and Biochemical Applications
Executive Summary
N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine , universally known in the biochemical literature as N-Tosyl-phenylalanine (or Tos-Phe-OH), is a synthetically modified amino acid of profound importance in drug development and molecular biology[1]. While the parent compound itself is a valuable intermediate, its true scientific value is unlocked when it is derivatized into TPCK (N-Tosyl-L-phenylalanine chloromethyl ketone) [2].
By appending the bulky, hydrophobic p-toluenesulfonyl (tosyl) group to the nitrogen of phenylalanine, chemists create a molecule that perfectly mimics the substrate preference of chymotrypsin-like serine proteases. When further functionalized with a reactive chloromethyl ketone moiety, it becomes an irreversible, active-site-directed alkylating agent. This whitepaper provides an in-depth technical analysis of the structural properties, synthesis methodologies, and biological applications of N-Tosyl-phenylalanine and its critical derivative, TPCK.
Chemical Structure & Physicochemical Profile
The nomenclature "N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine" explicitly describes the attachment of a 4-methylbenzenesulfonyl (tosyl) group to the α -amino nitrogen of phenylalanine[1]. This sulfonamide linkage is highly stable against standard proteolytic cleavage, making it an excellent protective group and structural anchor.
Structural Identifiers
| Parameter | N-Tosyl-L-phenylalanine (Parent) | TPCK (Active Derivative) |
| IUPAC Name | (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | (S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide |
| CAS Number | 86117-53-5 (D-isomer) / General: 13515-63-4 | 402-71-1 |
| Molecular Formula | C₁₆H₁₇NO₄S | C₁₇H₁₈ClNO₃S |
| Molecular Weight | 319.38 g/mol | 351.85 g/mol |
Physical Properties & Handling
Understanding the physical properties is critical for formulation and assay design, as the tosyl group severely restricts aqueous solubility.
| Property | N-Tosyl-L-phenylalanine[1],[3] | TPCK[2],,[4] |
| Appearance | White needle-like crystalline powder | White powder |
| Melting Point | ~163 °C | 106–108 °C |
| Aqueous Solubility | Insoluble (Requires pH > 8 to form soluble sodium salt) | Insoluble (Effective working concentration: 10–100 µM in media) |
| Organic Solubility | Soluble in Methanol, Ethanol, DMSO | Soluble in DMSO (>10 mg/mL), Ethanol |
| Stability | Highly stable at room temperature | Stable for months at 4 °C in anhydrous DMSO; hydrolyzes in hours in water |
Synthesis and Derivatization Workflows
The synthesis of N-Tosyl-phenylalanine relies on classic Schotten-Baumann conditions, where the aqueous base serves a dual purpose: it solubilizes the amino acid and neutralizes the acid generated during sulfonamide formation[3].
Figure 1: Synthesis workflow from L-Phenylalanine to the active TPCK derivative.
Protocol 1: Synthesis of N-Tosyl-L-phenylalanine
Expertise & Causality Focus: This protocol is designed to prevent the competitive hydrolysis of the sulfonyl chloride while maximizing the nucleophilicity of the amino acid.
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Alkalinization: Dissolve 1.0 eq of L-phenylalanine in 1.5 eq of 1M aqueous NaOH.
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Causality: The basic environment deprotonates the zwitterion, exposing the primary amine for nucleophilic attack, while keeping the molecule in the aqueous phase.
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Tosylation: Slowly add 1.1 eq of p-toluenesulfonyl chloride (TsCl) dissolved in a minimal volume of diethyl ether, maintaining the reaction at 4 °C.
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Causality: Low temperatures and slow addition prevent the rapid hydrolysis of TsCl into inert p-toluenesulfonic acid by the hydroxide ions.
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pH Maintenance: Continuously monitor and adjust the pH to ~9-10 using 1M NaOH as the reaction proceeds.
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Causality: The reaction generates HCl. If the pH drops, the amine protonates (becoming non-nucleophilic), stalling the reaction.
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Precipitation & Recovery: Once complete, wash the aqueous layer with ether to remove unreacted TsCl. Carefully acidify the aqueous layer to pH 2.0 with concentrated HCl.
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Causality: Acidification protonates the carboxylate group, rendering the highly hydrophobic N-Tosyl-L-phenylalanine insoluble, causing it to crash out as a white precipitate[3].
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System Validation (QC): Filter, dry, and measure the melting point. A sharp melting point at ~163 °C confirms the purity of the intermediate[3].
Mechanistic Action in Biological Systems
While N-Tosyl-phenylalanine is biologically inert, its chloromethyl ketone derivative (TPCK) is a potent, irreversible inhibitor of chymotrypsin-like serine proteases and a modulator of cellular signaling[2],.
TPCK acts via a "Trojan Horse" mechanism. The tosyl-phenylalanine moiety perfectly fits into the hydrophobic S1 binding pocket of chymotrypsin. Once docked, the highly reactive chloromethyl ketone is positioned in exact proximity to the catalytic Histidine-57 residue, leading to an irreversible covalent alkylation. Beyond protease inhibition, TPCK is widely utilized to study apoptosis, where it has been shown to prevent β -amyloid-induced lamin fragmentation[5], inhibit NF- κ B activation, and exert antileishmanial effects[6].
Figure 2: Mechanism of irreversible serine protease inhibition by TPCK.
Protocol 2: Application of TPCK in Cell Culture for Protease Inhibition
Expertise & Causality Focus: TPCK is notoriously unstable in aqueous media. This protocol ensures the active alkylating agent reaches the intracellular targets before hydrolyzing.
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Reagent Preparation: Dissolve TPCK in anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20 °C.
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Causality: The chloromethyl ketone is highly susceptible to nucleophilic attack by water. Anhydrous DMSO shields the reactive moiety, ensuring stability for up to 3 months,[4].
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Working Solution Formulation: Immediately prior to the assay, dilute the stock solution into pre-warmed culture media to achieve a final concentration of 25–50 µM.
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Causality: Aqueous working solutions have a half-life of only a few hours. Preparing this immediately before cellular application guarantees maximum inhibitory efficacy.
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Cellular Incubation: Apply the media to the target cell line (e.g., Jurkat cells or macrophages) and incubate for 4–8 hours.
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Causality: Extended incubations (>24 hours) or high concentrations (>100 µM) often lead to off-target cytotoxicity and necrotic cell death rather than specific protease inhibition or controlled apoptosis[7].
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System Validation (QC): Run a parallel control using TLCK (N-Tosyl-L-lysine chloromethyl ketone).
References
- PubChem. "N-Tosyl-D-phenylalanine | C16H17NO4S | CID 686492".
- PubChem. "Nalpha-Tosyl-L-phenylalanine chloromethyl ketone | C17H18ClNO3S | CID 4784".
- Sigma-Aldrich. "N-p-Tosyl-L-phenylalanine chloromethyl ketone (T4376)
- ChemBK. "N-Tosyl-L-phenylalanine chloromethyl ketone - Physico-chemical Properties".
- Google Patents.
- MDPI. "Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum".
- ResearchGate.
- ResearchGate.
- PubMed. "Proteinase inhibitors TPCK and TLCK prevent Entamoeba histolytica induced disturbance of tight junctions".
- Huateng Pharma. "医药中间体 - N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine".
Sources
- 1. N-Tosyl-D-phenylalanine | C16H17NO4S | CID 686492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nalpha-Tosyl-L-phenylalanine chloromethyl ketone | C17H18ClNO3S | CID 439647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3410896A - Process for the preparation of phenylalanine - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteinase inhibitors TPCK and TLCK prevent Entamoeba histolytica induced disturbance of tight junctions and microvilli in enteric cell layers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
